molecular formula C9H13NO B598211 3-(tert-Butyl)pyridin-2-ol CAS No. 125641-60-3

3-(tert-Butyl)pyridin-2-ol

Cat. No.: B598211
CAS No.: 125641-60-3
M. Wt: 151.209
InChI Key: HAEHMLXFPSRKAK-UHFFFAOYSA-N
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Description

3-(tert-Butyl)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position and a bulky tert-butyl substituent at the 3-position. The tert-butyl group (C(CH₃)₃) is a strongly electron-donating, hydrophobic substituent that imparts steric hindrance and enhances lipophilicity. These properties influence the compound’s solubility, stability, and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

CAS No.

125641-60-3

Molecular Formula

C9H13NO

Molecular Weight

151.209

IUPAC Name

3-tert-butyl-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-10-8(7)11/h4-6H,1-3H3,(H,10,11)

InChI Key

HAEHMLXFPSRKAK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CNC1=O

Synonyms

3-tert-butylpyridin-2(1H)-one

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The tert-butyl group significantly alters physical properties compared to other substituents. Key comparisons include:

Table 1: Physicochemical Properties of Pyridin-2-ol Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-(tert-Butyl)pyridin-2-ol tert-Butyl (3) C₉H₁₃NO 151.21 High lipophilicity, steric bulk
2-((Trimethylsilyl)ethynyl)pyridin-3-ol Trimethylsilyl ethynyl (2) C₁₀H₁₃NOSi 191.30 Polarizable ethynyl group, moderate solubility
3-Nitro-5-(trifluoromethyl)pyridin-2-ol -NO₂ (3), -CF₃ (5) C₆H₃F₃N₂O₃ 208.09 High reactivity (electron-withdrawing groups), low solubility
2-(2-Hydroxyethoxy)pyridin-3-ol 2-Hydroxyethoxy (2) C₇H₉NO₃ 155.15 Enhanced water solubility (polar group)

Key Observations :

  • Lipophilicity : The tert-butyl group in this compound increases log P compared to polar analogues like 2-(2-Hydroxyethoxy)pyridin-3-ol .
  • Solubility: Electron-withdrawing groups (e.g., -NO₂, -CF₃ in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol) reduce aqueous solubility, while hydroxyethoxy groups enhance it .

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Substituents
  • tert-Butyl (Electron-Donating): Stabilizes the pyridine ring via inductive effects, lowering electrophilicity at the 2-OH group. This contrasts with electron-withdrawing substituents (e.g., -NO₂ in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol), which increase ring electrophilicity and acidity of the hydroxyl group .
  • Trimethylsilyl Ethynyl : The ethynyl group introduces conjugation, altering π-electron distribution, while the silyl moiety provides steric protection .
Steric Hindrance

The tert-butyl group creates significant steric bulk, limiting accessibility to the 2-OH group for reactions (e.g., coordination with metal ions). In contrast, smaller substituents like -NH₂ (e.g., 2-aminopyridin-3-ol, CAS 16867-03-1) enable easier functionalization .

Reactivity and Functionalization Potential

Table 2: Reactivity Trends in Substitution Reactions
Compound Preferred Reaction Sites Key Reactivity Features
This compound 4-, 5-, 6-positions Steric hindrance at 3-position directs reactions away from tert-butyl group
2-((Trimethylsilyl)ethynyl)pyridin-3-ol Ethynyl group Ethynyl participates in Sonogashira coupling
Brominated Analogues (e.g., 5-Bromo-3-methoxypyridine derivatives) Bromine at 5-position Bromine acts as a leaving group for nucleophilic substitution

Key Observations :

  • The tert-butyl group in this compound directs electrophilic substitution to the less hindered 4-, 5-, or 6-positions, unlike nitro or bromo derivatives, which activate specific sites .

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